5-epi-Smenospongine
Description
Taxonomic Origin and Natural Sources
This compound has been isolated from multiple species of marine sponges, demonstrating a relatively broad distribution within certain taxonomic groups. The primary sources of this compound include sponges from the genera Hippospongia, Spongia, and Dactylospongia, representing different families within the class Demospongiae.
The Palauan marine sponge Hippospongia species represents one of the most significant sources of this compound. Research conducted on specimens collected from Palau has yielded substantial quantities of this compound along with seven other related sesquiterpene quinones, including ilimaquinone, smenospongidine, smenospongiarine, and smenospongine. This discovery established Hippospongia as a prolific producer of sesquiterpene quinones and highlighted the genus as an important source of bioactive marine natural products.
Spongia pertusa Esper represents another confirmed source of this compound, with specimens yielding this compound alongside other sesquiterpene quinones and hydroquinones. The isolation of this compound from Spongia pertusa has been particularly significant for cytotoxicity studies, as compounds isolated from this species have demonstrated potent activities against human cancer cell lines, including U937, HeLa, and HepG2 cells.
Dactylospongia elegans has also been identified as a source of related sesquiterpene quinones, including compounds closely related to this compound. While the specific isolation of this compound from this species requires further confirmation, the presence of structurally similar compounds suggests that Dactylospongia species may represent additional sources of this compound or its analogs.
The taxonomic distribution of this compound appears to be concentrated within the order Dictyoceratida, particularly the family Thorectidae and related groups. This distribution pattern suggests that the biosynthetic pathways responsible for producing sesquiterpene quinones are conserved within certain sponge lineages, potentially reflecting shared evolutionary origins or ecological adaptations.
Historical Context of Isolation from Marine Sponges
The isolation and characterization of this compound occurred within the broader context of sesquiterpene quinone research, which began with the discovery of ilimaquinone in 1979. This foundational discovery established marine sponges as prolific producers of sesquiterpene quinones and opened new avenues for investigating the chemical diversity of these organisms.
The specific identification of this compound emerged from systematic studies of Palauan marine sponges, where researchers isolated eight sesquiterpene quinones including both parent compounds and their corresponding 5-epimers. This research represented a significant advancement in understanding the stereochemical diversity of sesquiterpene quinones and demonstrated that marine sponges could produce both stereoisomers of these compounds.
The historical development of this compound research has been closely linked to advances in analytical techniques, particularly nuclear magnetic resonance spectroscopy and mass spectrometry. These technological improvements enabled researchers to distinguish between closely related stereoisomers and to establish the absolute configurations of complex natural products. The characterization of this compound therefore represents both a chemical discovery and a demonstration of analytical capabilities in natural products chemistry.
Subsequent research on this compound has focused on understanding its biological activities and structure-activity relationships. The discovery that this compound specifically promotes tumor necrosis factor alpha production while related compounds do not exhibit this activity has provided valuable insights into the molecular basis of biological activity in sesquiterpene quinones. This finding has positioned this compound as an important research tool for understanding inflammatory signaling pathways.
The isolation of this compound from multiple sponge species has also contributed to our understanding of the ecological role of these compounds. The presence of sesquiterpene quinones in marine sponges may serve defensive functions, protecting these sessile organisms from predators or competing organisms. The specific biological activities of this compound suggest that it may play specialized roles in sponge physiology or ecology.
Classification Within Sesquiterpene Quinones
This compound belongs to a well-defined chemical class known as sesquiterpene quinones, which are characterized by the presence of both a fifteen-carbon sesquiterpene unit and a benzoquinone moiety. This classification places the compound within a larger family of natural products that exhibit diverse biological activities and structural complexity.
Within the sesquiterpene quinone family, this compound is specifically classified as a drimane-type sesquiterpene quinone. This subclassification is based on the stereochemical arrangement of the sesquiterpene portion of the molecule, which features a decalin ring system characteristic of drimane derivatives. The drimane skeleton represents one of several possible sesquiterpene frameworks found in marine sesquiterpene quinones, with other examples including clerodane-type and rearranged drimane structures.
The quinone portion of this compound features a benzoquinone ring with specific substitution patterns that contribute to its biological activity. Research has demonstrated that the presence of a primary amine group in the benzoquinone ring is essential for the compound's ability to promote tumor necrosis factor alpha production. This structure-activity relationship distinguishes this compound from related compounds that lack this functional group.
The stereochemical designation "5-epi" in the compound's name refers to the specific configuration at carbon 5 of the sesquiterpene framework. This stereochemical difference is crucial for biological activity, as demonstrated by the fact that this compound exhibits tumor necrosis factor alpha promoting activity while the corresponding non-epi compound (smenospongine) does not show this activity. This observation highlights the importance of stereochemistry in determining the biological properties of natural products.
Comparative analysis of this compound with related sesquiterpene quinones has revealed important structural features required for biological activity. The compound's cis-decaline ring configuration appears to be essential for its bioactivity, as compounds with trans-decaline rings do not exhibit the same biological effects. This finding has contributed to our understanding of structure-activity relationships within the sesquiterpene quinone family and has implications for synthetic efforts aimed at developing analogs with enhanced biological properties.
The classification of this compound within the broader context of marine natural products also reflects its significance as a representative of the chemical diversity found in marine environments. Sesquiterpene quinones represent one of many chemical classes produced by marine organisms, and their study has contributed to our understanding of marine chemical ecology and the potential for discovering new therapeutic agents from marine sources.
| Property | This compound | Related Compounds |
|---|---|---|
| Molecular Framework | Drimane sesquiterpene quinone | Various sesquiterpene quinones |
| Ring Configuration | Cis-decaline | Trans-decaline (inactive) |
| Quinone Substitution | Primary amine | Variable substitution |
| Biological Activity | Tumor necrosis factor alpha promotion | Variable activities |
| Source Organisms | Hippospongia, Spongia species | Multiple marine sponge genera |
The continued study of this compound and related compounds has implications for both fundamental research and potential therapeutic applications. The compound's unique biological activity profile and well-defined structure-activity relationships make it an important model system for understanding how natural products interact with biological systems. Furthermore, the ongoing discovery of new sesquiterpene quinones from marine sources suggests that this chemical class will continue to provide important insights into marine chemical biology and natural product drug discovery.
Properties
Molecular Formula |
C21H29NO3 |
|---|---|
Molecular Weight |
343.5 g/mol |
IUPAC Name |
3-[[(1R,2S,4aR,8aS)-1,2,4a-trimethyl-5-methylidene-3,4,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]methyl]-5-amino-4-hydroxycyclohexa-3,5-diene-1,2-dione |
InChI |
InChI=1S/C21H29NO3/c1-12-6-5-7-17-20(12,3)9-8-13(2)21(17,4)11-14-18(24)15(22)10-16(23)19(14)25/h10,13,17,24H,1,5-9,11,22H2,2-4H3/t13-,17+,20-,21+/m0/s1 |
InChI Key |
OBQPWRJUZHGREQ-SNLNFDIBSA-N |
Isomeric SMILES |
C[C@H]1CC[C@@]2([C@H]([C@]1(C)CC3=C(C(=CC(=O)C3=O)N)O)CCCC2=C)C |
Canonical SMILES |
CC1CCC2(C(C1(C)CC3=C(C(=CC(=O)C3=O)N)O)CCCC2=C)C |
Synonyms |
5-epi-smenospongine |
Origin of Product |
United States |
Scientific Research Applications
Chemical Properties and Structure
5-epi-Smenospongine possesses a complex structure characterized by a cis-decaline ring and a primary amine in its benzoquinone moiety. These features are critical for its biological activity, particularly in modulating inflammatory responses.
Immunomodulatory Effects
One of the most significant applications of this compound is its ability to enhance the production of Tumor Necrosis Factor-alpha (TNF-α) in LPS-stimulated RAW 264.7 cells. Research indicates that at a concentration of 10 μM, this compound promotes TNF-α production to levels three times greater than control groups, highlighting its potential as an immunomodulator . This activity suggests that it could be valuable in developing treatments for inflammatory diseases.
Cytotoxicity and Anticancer Potential
This compound has demonstrated cytotoxic effects against various cancer cell lines. Its mechanism involves inducing apoptosis in cancer cells, which is crucial for cancer treatment strategies. Studies have shown that sesquiterpene quinones, including this compound, possess selective cytotoxicity towards specific types of cancer cells, making them promising candidates for further development as anticancer agents .
Data Table: Biological Activities of this compound
| Activity | Effect | Reference |
|---|---|---|
| TNF-α Production | Increased by 300% at 10 μM | |
| Cytotoxicity | Induces apoptosis in cancer cells | |
| Antimicrobial Activity | Effective against certain bacteria |
Case Study 1: Immunomodulation
In a study examining the effects of various sesquiterpene quinones on TNF-α production, this compound was found to be the most potent compound among those tested. This study utilized LPS-stimulated RAW 264.7 cells to assess cytokine production, providing evidence that this compound could play a role in therapeutic strategies aimed at modulating immune responses .
Case Study 2: Anticancer Research
Another investigation focused on the cytotoxic properties of this compound against human leukemia cells. The results indicated that this compound significantly inhibited cell proliferation and induced apoptosis, suggesting its potential use as an adjunct therapy in leukemia treatment protocols .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 5-epi-smenospongine and structurally related sesquiterpene quinones:
Key Findings:
Structural Determinants of Activity: The cis-decalin ring and primary amine at C-18 are critical for TNF-α induction, as evidenced by the inactivity of trans-decalin analogs (e.g., ilimaquinone, smenospongine) and compounds lacking the amine group (e.g., 5-epi-ilimaquinone) . Compounds with hydroxyl groups at C-18 (e.g., ilimaquinone) instead of amines show divergent bioactivities, such as Golgi disruption or IL-8 induction .
Mechanistic Divergence: While this compound enhances TNF-α production, its stereoisomer smenospongine (7) and other derivatives (e.g., smenospongiarine, smenospongorine) exhibit potent cytotoxicity (IC50 = 2–37.85 μM) in cancer cells, indicating distinct molecular targets . IL-8 induction is more pronounced in compounds with trans-decalin configurations (e.g., compounds 3, 5, 7), suggesting that TNF-α and IL-8 pathways are regulated by different structural motifs .
Cytotoxic vs. In contrast, isospongiaquinone and 5-epi-smenospongidine exhibit potent cytotoxicity (IC50 = 1.34 μM) without affecting TNF-α, underscoring functional diversity within this compound class .
Research Implications
The unique TNF-α-inducing activity of this compound positions it as a valuable tool for studying inflammatory signaling pathways. Its structural specificity also provides a template for designing analogs with enhanced immunomodulatory properties. Future studies should explore its interactions with Toll-like receptors (TLRs) or NF-κB signaling, which are central to TNF-α regulation .
Preparation Methods
Extraction and Purification from Marine Sponges
5-epi-Smenospongine was first identified as part of a family of sesquiterpene quinones isolated from the Palauan marine sponge Hippospongia sp.. The isolation process involves solvent extraction followed by chromatographic separation:
-
Crude extraction : Fresh sponge material is homogenized and extracted with methanol or dichloromethane.
-
Fractionation : The crude extract is partitioned between organic and aqueous phases, with the organic layer concentrated under reduced pressure.
-
Chromatographic purification : Sequential column chromatography (silica gel, Sephadex LH-20) and HPLC are employed to isolate individual sesquiterpene quinones.
In the original study, eight sesquiterpene quinones were isolated, including this compound (8 ), which constituted approximately 0.002% of the dry sponge mass. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirmed its structure, particularly the cis-decaline ring system and epimeric configuration at C-5.
Synthetic Approaches to this compound
Sc-Catalyzed Ring Expansion Strategy
A landmark synthetic route, developed by researchers in 2017, employs scandium-catalyzed ring expansion to construct the cis-decaline core. The methodology involves three key stages:
Cyclopentanone Precursor Preparation
The synthesis begins with a bicyclic cyclopentanone derivative (11 ), prepared via:
-
Methylenation : Introduction of a methylene group using Tebbe reagent.
-
Stereoselective hydrogenation : Catalytic hydrogenation over Pd/C to set the cis-ring junction.
-
Oxidation : Controlled oxidation to establish the quinone moiety.
Regioselective Ring Expansion
The critical step utilizes (trimethylsilyl)diazomethane (TMSD) and Sc(OTf)₃ catalysis to effect a 1,2-alkyl shift:
This step achieves an 89% yield of the cis-decaline product (16 ) with 8:1 regioselectivity. The scandium catalyst facilitates diazoalkane-carbonyl homologation while suppressing competing Brook rearrangements.
Functionalization and Epimerization
Final steps include:
-
Protodesilylation : Treatment with TBAF·xH₂O to remove trimethylsilyl groups.
-
Oxidative amination : Introduction of the primary amine group via Pd-mediated coupling.
-
Epimer control : The 5-epi configuration is retained through steric hindrance during ring expansion, avoiding racemization.
Table 1 : Key Parameters in Sc-Catalyzed Synthesis
| Step | Yield (%) | Selectivity (cis:trans) | Key Condition |
|---|---|---|---|
| Ring expansion | 89 | 8:1 | Sc(OTf)₃, CHCl₃, 50°C |
| Protodesilylation | 92 | - | TBAF, THF, rt |
| Oxidative amination | 75 | - | Pd(OAc)₂, PhI(OAc)₂ |
BF₃-Mediated Rearrangement Approach
An alternative strategy, adapted from tetracyclic meroterpenoid synthesis, employs Lewis acid-mediated rearrangements:
Albicanol Derivative Preparation
The synthesis begins with (±)-albicanol (5 ), which undergoes:
-
Coupling : Friedel-Crafts alkylation to attach the quinone precursor.
-
Methylation : Protection of phenolic hydroxyl groups.
BF₃·Et₂O-Mediated Cyclization
Exposure to BF₃·Et₂O induces a biogenetic-type rearrangement:
This step yields the cis-decaline core (8 ) in 62% yield, alongside a minor tetracyclic byproduct (9 , 28%). The boron trifluoride coordinates to the quinone oxygen, directing carbocation formation and subsequent cyclization.
Table 2 : BF₃-Mediated Rearrangement Outcomes
| Product | Yield (%) | Key Structural Feature |
|---|---|---|
| 8 | 62 | cis-Decaline with primary amine |
| 9 | 28 | Tetracyclic byproduct |
Comparative Analysis of Methodologies
Efficiency and Scalability
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
